2-(Allyldimethylsilyl)pyridine

Catalog No.
S1494499
CAS No.
118722-54-6
M.F
C10H15NSi
M. Wt
177.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Allyldimethylsilyl)pyridine

CAS Number

118722-54-6

Product Name

2-(Allyldimethylsilyl)pyridine

IUPAC Name

dimethyl-prop-2-enyl-pyridin-2-ylsilane

Molecular Formula

C10H15NSi

Molecular Weight

177.32 g/mol

InChI

InChI=1S/C10H15NSi/c1-4-9-12(2,3)10-7-5-6-8-11-10/h4-8H,1,9H2,2-3H3

InChI Key

WIRIPVDRZYVTCG-UHFFFAOYSA-N

SMILES

C[Si](C)(CC=C)C1=CC=CC=N1

Canonical SMILES

C[Si](C)(CC=C)C1=CC=CC=N1

Pyridyl Transfer Reagent

Scientific Field: Organic Chemistry

Summary of the Application: 2-(Allyldimethylsilyl)pyridine can be used as a pyridyl transfer reagent to prepare substituted pyridine derivatives .

Results or Outcomes: The outcome of this application is the formation of substituted pyridine derivatives.

Coupling Reagent in the Allylation of Carbonyl Compounds

Summary of the Application: 2-(Allyldimethylsilyl)pyridine can also be utilized as a coupling reagent in the allylation of carbonyl compounds .

2-(Allyldimethylsilyl)pyridine is a specialized organosilicon compound characterized by the presence of a pyridine ring substituted with an allyldimethylsilyl group. Its molecular formula is C9H13NSiC_9H_{13}NSi and it has a molecular weight of approximately 177.32 g/mol. The compound features a pyridine nitrogen atom that plays a crucial role in its chemical reactivity, particularly in nucleophilic and electrophilic reactions. The allyldimethylsilyl group enhances the compound's stability and solubility, making it valuable in various synthetic applications, particularly in organic chemistry and materials science.

  • Nucleophilic Substitution: The nitrogen atom in the pyridine ring can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Cross-Coupling Reactions: It can be utilized as a pyridyl transfer reagent, effectively participating in cross-coupling reactions with aryl halides to produce substituted pyridines .
  • Hydrosilylation: The allyldimethylsilyl group can undergo hydrosilylation reactions, facilitating the introduction of silyl groups into organic substrates.

Several synthesis methods have been developed for 2-(allyldimethylsilyl)pyridine:

  • Direct Synthesis: The compound can be synthesized by reacting allyldimethylchlorosilane with 2-pyridyl lithium or other suitable nucleophiles under controlled conditions to facilitate substitution at the nitrogen atom .
  • Cross-Coupling Reactions: It can also be produced through palladium-catalyzed cross-coupling reactions involving 2-bromopyridine and allyldimethylsilyl reagents .

2-(Allyldimethylsilyl)pyridine finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals.
  • Materials Science: The compound is utilized in the development of silicon-containing polymers and materials due to its unique structural properties.
  • Catalysis: It can be employed as a ligand in catalytic processes, enhancing reaction rates and selectivity.

Interaction studies involving 2-(allyldimethylsilyl)pyridine often focus on its reactivity with electrophiles and other nucleophiles. These studies help elucidate the mechanisms of chemical transformations involving this compound, particularly in cross-coupling and substitution reactions. Understanding these interactions is crucial for optimizing synthetic routes and developing new applications.

Several compounds share structural similarities with 2-(allyldimethylsilyl)pyridine. Here are some noteworthy comparisons:

Compound NameStructure TypeKey Features
2-DimethylsilylpyridinePyridine derivativeLacks allyl group; used in similar reactions
3-(Trimethylsilyl)pyridinePyridine derivativeDifferent position of silyl group; distinct reactivity
2-(Phenyl)dimethylsilylpyridinePyridine derivativeContains a phenyl group; alters electronic properties
2-(Vinyl)dimethylsilylpyridinePyridine derivativeVinyl group instead of allyl; different reactivity patterns

Uniqueness

The uniqueness of 2-(allyldimethylsilyl)pyridine lies in its specific combination of an allylic structure with a dimethylsilyl group attached to the pyridine ring. This configuration not only enhances its stability but also provides distinctive reactivity patterns that are beneficial for various synthetic applications. The ability to participate in both nucleophilic substitution and cross-coupling reactions further distinguishes it from other similar compounds.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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